

Preparation of Dimsyl Sodium Solution in DMSO: Application Notes and Protocols

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Compound of Interest

Compound Name: Dimsyl sodium

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Abstract

This document provides detailed application notes and experimental protocols for the preparation of **dimsyl sodium** (sodium methylsulfinylmethylide) in dimethyl sulfoxide (DMSO). **Dimsyl sodium** is a powerful, non-nucleophilic strong base with significant applications in organic synthesis, particularly in the generation of carbanions, ylides, and in various condensation and alkylation reactions. Due to its reactivity and potential hazards, proper handling and adherence to established protocols are crucial for its safe and effective use. These notes offer comprehensive guidance on reagent handling, reaction setup, safety precautions, and methods for determining the concentration of the prepared solution.

Introduction

First reported by Corey and Chaykovsky, **dimsyl sodium** is the sodium salt of the conjugate base of DMSO.^[1] Its high basicity (the pKa of DMSO is approximately 35) makes it a versatile reagent for deprotonating a wide range of weakly acidic carbon and heteroatom-based acids.^{[1][2]} The preparation involves the reaction of sodium hydride (NaH) or sodium amide (NaNH₂) with anhydrous DMSO.^{[1][3]} The resulting solution is typically grey-olive in color and can be prepared at concentrations up to 3 M.^[3]

Applications of **dimsyl sodium** are extensive and include:

- Proton abstraction: Deprotonation of ketones, esters, and phosphonium salts to form enolates and Wittig reagents, respectively.[1]
- Nucleophilic reactions: It can act as a nucleophile, reacting with esters to form β -ketosulfoxides.[1]
- Alkylation and condensation reactions: Widely used in the alkylation of polysaccharides and other organic molecules.[4][5]

Despite its utility, the preparation and handling of **dimsyl sodium** require caution due to its rapid reaction with water, carbon dioxide, and oxygen, and its potential for exothermic decomposition at elevated temperatures.[3]

Reagents and Materials

Reagent/Material	Grade	Supplier Examples	Notes
Sodium Hydride (NaH)	60% dispersion in mineral oil	Sigma-Aldrich, Alfa Aesar, Acros Organics	The dispersion should be gray. A white appearance may indicate contamination with sodium hydroxide due to moisture.[4]
Dimethyl Sulfoxide (DMSO)	Anhydrous, ≥99.5%	Gaylord Chemical, Sigma-Aldrich, Fisher Scientific	Must be thoroughly dried before use to prevent reaction with NaH and dimethyl sodium.[3]
Petroleum Ether or Hexane	ACS Grade	Fisher Scientific, VWR	For washing the mineral oil from the sodium hydride dispersion.[4]
Formanilide	Reagent Grade	Sigma-Aldrich	For titration to determine the concentration of dimethyl sodium.[3]
Triphenylmethane	Reagent Grade	Sigma-Aldrich	Indicator for titration. [3]
Nitrogen (N ₂) or Argon (Ar)	High Purity	Airgas, Praxair	For maintaining an inert atmosphere.
Round-bottom flasks	-	-	Three-necked flask recommended for larger scale preparations.[3]
Magnetic stirrer and stir bars	-	-	To ensure efficient mixing.[3]
Septa and needles	-	-	For reagent transfer under inert

atmosphere.[4]

Water bath or heating
mantleFor controlled heating
of the reaction.[3]

Experimental Protocols

Two primary protocols are provided: a large-scale preparation suitable for generating significant quantities of the reagent and a small-scale method based on the original Corey and Chaykovsky procedure.

Large-Scale Preparation of Dimsyl Sodium (~2.5 M Solution)

This protocol is adapted from procedures used for preparing larger quantities of **dimsyl sodium** solution.[3]

Procedure:

- **Preparation of Sodium Hydride:** In a dry round-bottom flask under a nitrogen atmosphere, add 48.0 g (2.0 moles) of a 60% sodium hydride dispersion in mineral oil.
- **Washing of Sodium Hydride:** Add sufficient anhydrous petroleum ether or hexane to create a slurry. Stir for a few minutes, then stop stirring and allow the sodium hydride to settle. Carefully decant the solvent. Repeat this washing procedure two more times to thoroughly remove the mineral oil.[3]
- **Drying of Sodium Hydride:** After the final decantation, dry the sodium hydride under a gentle stream of dry nitrogen to remove any residual solvent.
- **Reaction Setup:** In a separate four-necked flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a means for adding the sodium hydride, place 770 mL (846 g, ~10.8 moles) of anhydrous DMSO.[3]
- **Reaction:** Heat the DMSO to approximately 60°C with vigorous stirring under a nitrogen atmosphere.[3] Gradually add the dried sodium hydride to the heated DMSO. The rate of

addition should be controlled to maintain the reaction temperature between 70-75°C.[3] The reaction is exothermic and will evolve hydrogen gas.

- **Completion and Cooling:** After the addition of sodium hydride is complete, continue to stir the mixture at 70-75°C for an additional 45 minutes, or until the evolution of hydrogen ceases and the solid sodium hydride has disappeared.[3]
- **Storage:** Rapidly cool the resulting grey-olive colored solution to room temperature. The solution should be stored under an inert atmosphere.[3]

Small-Scale Preparation of Dimsyl Sodium (~2 M Solution)

This protocol is suitable for preparing smaller quantities of the reagent, as described by Corey and Chaykovsky.[3][4]

Procedure:

- **Preparation of Sodium Hydride:** In a 25 mL flask equipped with a magnetic stir bar and a septum, place 1.0 g of a 60% sodium hydride dispersion in mineral oil.
- **Washing of Sodium Hydride:** Add 15 mL of anhydrous petroleum ether or hexane. Stir the suspension to wash the sodium hydride. Allow the solid to settle and then carefully remove the solvent with a syringe or by decantation. Repeat the washing step twice.[4]
- **Drying of Sodium Hydride:** Dry the washed sodium hydride under a stream of dry nitrogen. Gentle heating may be applied to facilitate the removal of the solvent.[4]
- **Reaction:** Add 10 mL of anhydrous DMSO to the flask containing the dried sodium hydride. [4] Pierce the septum with a needle to allow for the escape of the hydrogen gas that will be evolved.[4]
- **Heating and Completion:** Gently heat the mixture to 40-45°C to initiate the reaction. If the reaction becomes vigorous, remove the heat source until it subsides. Continue heating and stirring until the evolution of hydrogen gas ceases.[4] Ultrasonication for a few minutes can also be used to promote the reaction.[4]

- Clarification and Storage: Transfer the solution to centrifuge tubes, cap them, and centrifuge at approximately 3000 rpm for a few minutes to pellet any unreacted material or byproducts. [4] Transfer the clear supernatant to a clean, dry flask under a nitrogen atmosphere for storage.

Determination of Dimsyl Sodium Concentration

The concentration of the prepared **dimsyl sodium** solution can be determined by titration.[3]

Procedure:

- Accurately measure a sample of the **dimsyl sodium** solution.
- Use triphenylmethane as an indicator.
- Titrate with a standardized solution of formanilide until the endpoint is reached.

Safety and Handling

General Precautions:

- The preparation of **dimsyl sodium** should always be conducted in a well-ventilated fume hood.[6]
- Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[7]
- An inert atmosphere (nitrogen or argon) is essential to prevent the reaction of **dimsyl sodium** with atmospheric components.[3]
- Exclusion of Water, Carbon Dioxide, and Oxygen: **Dimsyl sodium** reacts rapidly and exothermically with water, carbon dioxide, and oxygen. All glassware must be thoroughly dried, and solvents must be anhydrous.[3]

Specific Hazards:

- Hydrogen Evolution: The reaction of sodium hydride with DMSO produces flammable hydrogen gas. Ensure adequate ventilation and avoid sources of ignition.[4]

- Exothermic Decomposition: **Dimsyl sodium** can decompose exothermically at elevated temperatures. The reaction temperature should be carefully controlled and not exceed 75°C during preparation.[3] For reactions requiring prolonged heating of **dimsyl sodium** solutions, the potential for a runaway reaction should be recognized, and adequate cooling capacity must be available.[3]
- Pressure Buildup: If the reaction is performed in a sealed vessel, the evolution of hydrogen gas can lead to a dangerous buildup of pressure.[4]

Stability and Storage

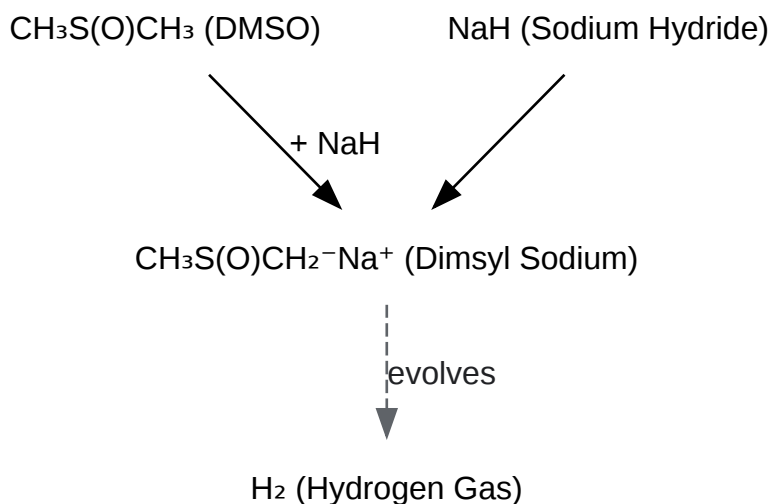
- Storage: **Dimsyl sodium** solutions should be stored in a cool, dry place under an inert atmosphere.[8]
- Thermal Stability: The stability of **dimsyl sodium** is temperature-dependent. At 25°C, decomposition is very slow. However, at higher temperatures, the rate of decomposition increases significantly.[3]

Quantitative Data on Thermal Decomposition of **Dimsyl Sodium** in DMSO:

Temperature (°C)	Decomposition Rate	Notes	Reference
25	Very slow	No significant decomposition observed over one week.	[3]
40	Appreciable	Approximately 11% decomposition in 24 hours.	[3]
70	Rapid	88% decomposition after 5 hours of heating.	[3]
>70	Very Rapid	Leads to the formation of various decomposition products including methanesulfonate, methylsulfanolate, and alkanes.	[9]

Visualizations

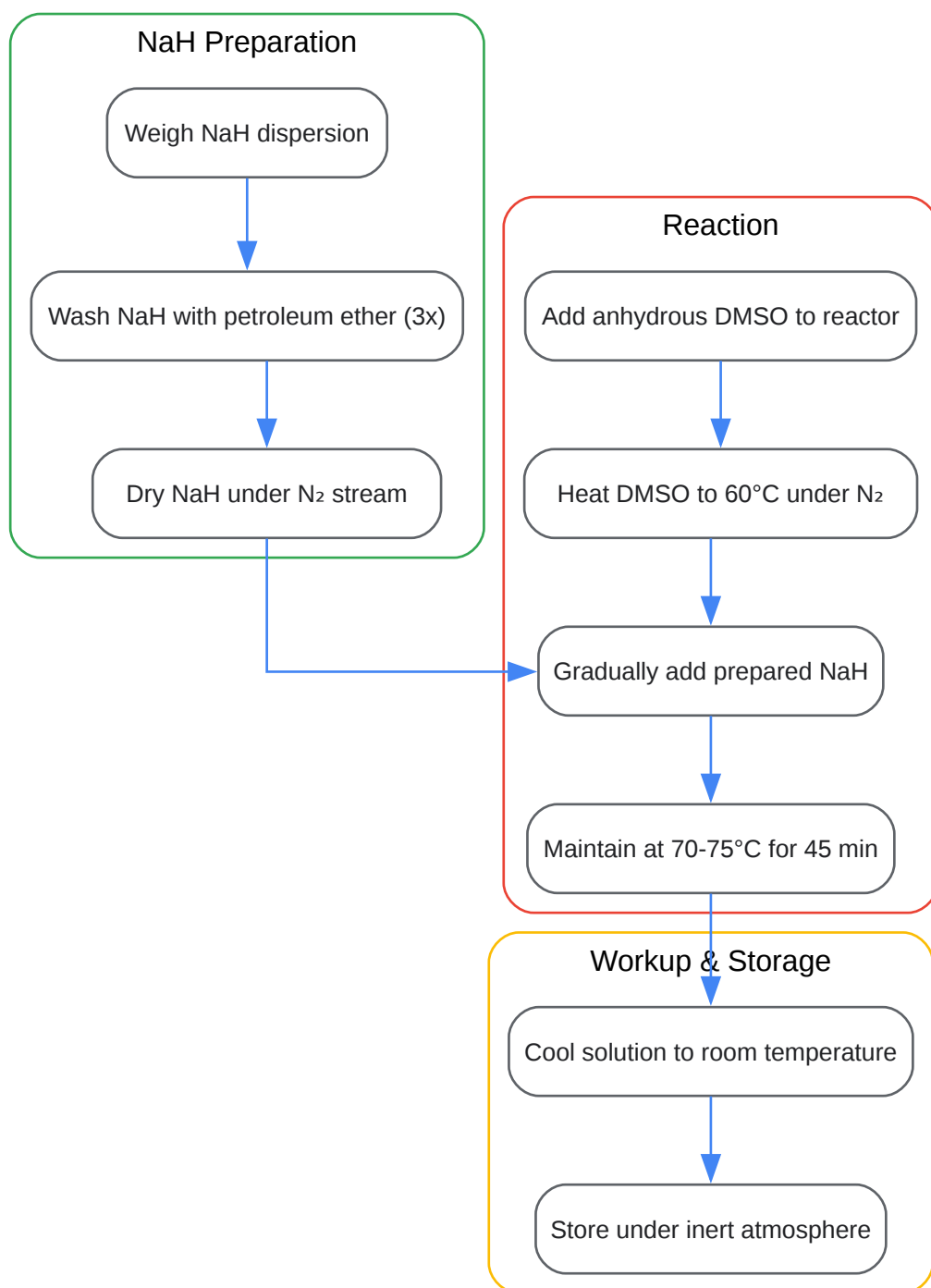
Reaction Scheme



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Caption: Formation of **Dimsyl Sodium** from DMSO and NaH.

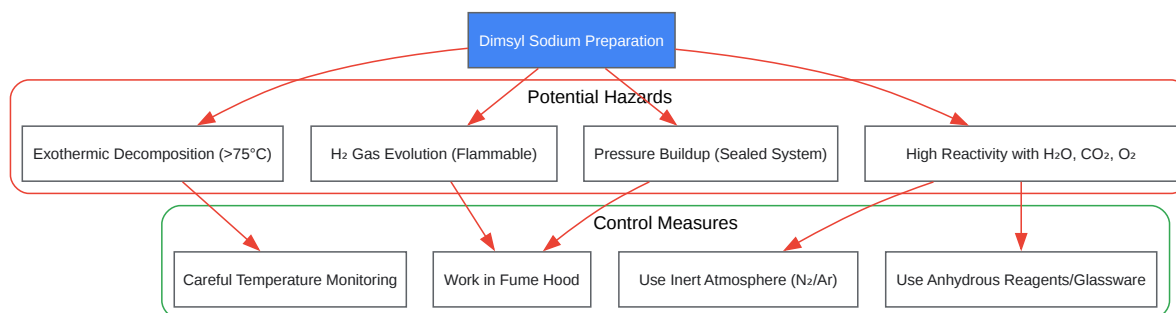
Experimental Workflow: Large-Scale Preparation



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Caption: Workflow for Large-Scale **Dimsyl Sodium** Preparation.

Logical Relationship: Safety Considerations



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Caption: Key Safety Hazards and Control Measures.

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